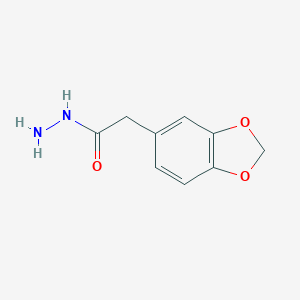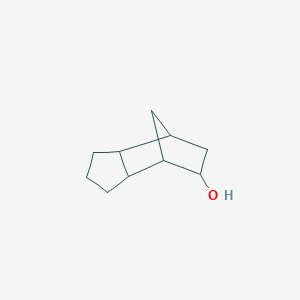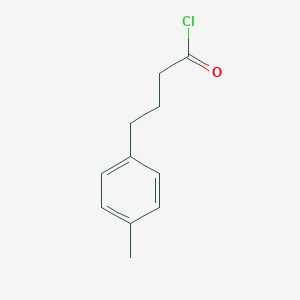
4-(4-Methylphenyl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Methylphenyl)butanoyl chloride” is a chemical compound with the molecular formula C11H13ClO . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenyl)butanoyl chloride” includes a six-membered aromatic ring attached to a four-carbon chain ending in an acyl chloride functional group . This structure contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 acyl halogenide .Aplicaciones Científicas De Investigación
Ionic Liquids and Solvents
4-(4-Methylphenyl)butanoyl chloride is structurally similar to compounds used in the synthesis and study of ionic liquids, a class of compounds known for their low melting points and unique solvent properties. These ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), have been explored for their ability to dissolve cellulose, indicating potential applications in cellulose functionalization without degradation. This property is significant for creating cellulose derivatives with high degrees of substitution, pointing to applications in materials science and bioengineering (Heinze, Schwikal, & Barthel, 2005).
Polymer Science
In polymer science, derivatives similar to 4-(4-Methylphenyl)butanoyl chloride have been used to synthesize novel monomers and polymers. For instance, microwave step-growth polymerization techniques have utilized related acid chlorides to produce optically active polyamides. These materials exhibit good thermal stability and solubility in amide-type solvents, suggesting applications in advanced polymer materials and optoelectronics (Mallakpour & Dinari, 2008).
Organic Synthesis
In organic synthesis, compounds structurally related to 4-(4-Methylphenyl)butanoyl chloride have been employed in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates via Friedel–Crafts acylation. These intermediates are crucial for developing biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors, highlighting the role of such chlorides in medicinal chemistry (Zhang, Khan, Gong, & Lee, 2009).
Material Science
In material science, modifications of compounds like 4-(4-Methylphenyl)butanoyl chloride have led to advancements in solar cell technology. For example, the hydrolysis and subsequent modification of PCBM, a fullerene derivative used in polymer solar cells, have been achieved to improve the material's absorption spectrum and electrochemical properties. This modification enhances the open-circuit voltage and power conversion efficiency of solar cells based on bulk heterojunction active layers (Mikroyannidis, Kabanakis, Sharma, & Sharma, 2011).
Electrochemical Studies
Electrochemical studies of related ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (BmimBF4), have contributed to understanding the electrochemical properties and behavior of these compounds in various applications, including electrolytes in batteries and electrochemical synthesis. Research in this area explores the electrochemical degradation pathways and potential environmental impacts of ionic liquids, providing insights into their safe and effective use in technology (Xiao & Johnson, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methylphenyl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRYFUUXYXKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)butanoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

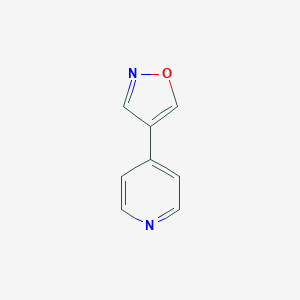
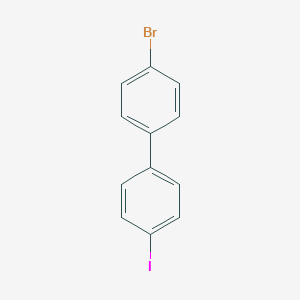
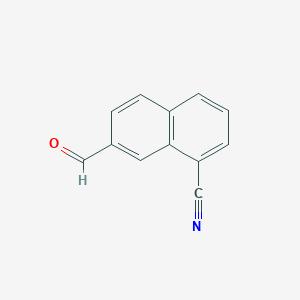
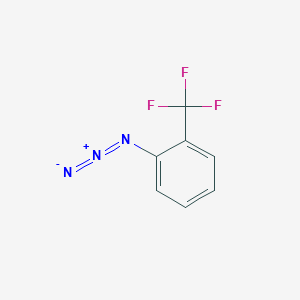
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
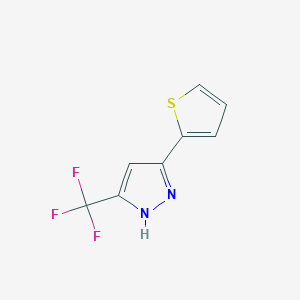
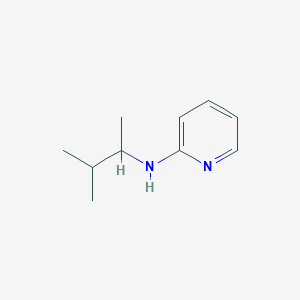
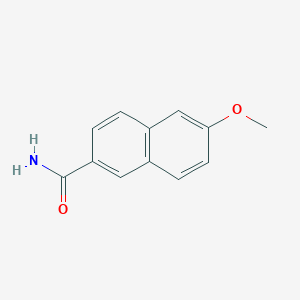
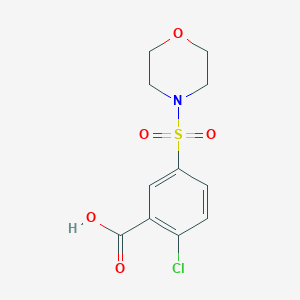
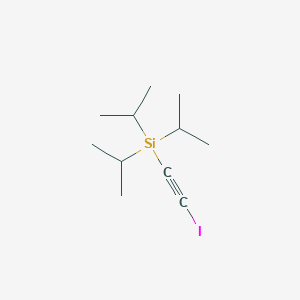
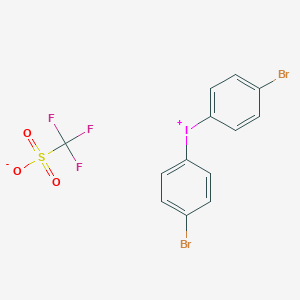
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
